2,3-Dimethyl-3-heptanol

Descripción general

Descripción

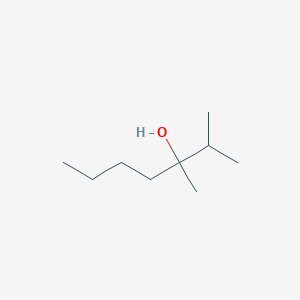

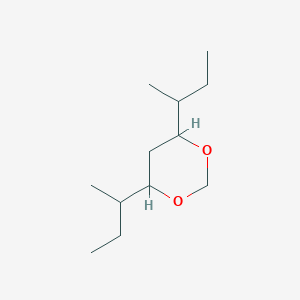

2,3-Dimethyl-3-heptanol is a compound that falls within the category of branched chain saturated alcohols, characterized by having a hydroxyl group and a carbon chain with methyl side chains. Although the specific compound 2,3-Dimethyl-3-heptanol is not directly mentioned in the provided papers, related compounds such as 2,6-dimethyl-4-heptanol and 2,6-dimethyl-2-heptanol are discussed, which share similar structural features and belong to the same fragrance structural group .

Synthesis Analysis

The synthesis of compounds closely related to 2,3-Dimethyl-3-heptanol involves various strategies. For instance, optically pure 2,6-dimethyl-3,5-heptanediol, which shares a similar carbon backbone, was prepared using enantiodifferentiating hydrogenation and preferential recrystallization . Additionally, the synthesis of 3,7-dimethyl-2-heptacosanone, another structurally related compound, was achieved by employing a specific stereoisomer of 7-acetoxy-2,6-dimethyl-1-heptanol as the starting material . These methods highlight the importance of stereochemistry and the use of chiral precursors or catalysts in the synthesis of complex branched alcohols.

Molecular Structure Analysis

The molecular structure of branched chain saturated alcohols like 2,3-Dimethyl-3-heptanol typically includes a main carbon chain with one or several methyl side chains and a single hydroxyl group. The presence of these structural elements influences the physical properties and reactivity of the molecule. For example, the synthesis of 1,4-dimethyl-2,3,5,6-tetraoxabicyclo[2.2.1]heptane demonstrates the incorporation of oxygen-containing rings into the carbon backbone, which significantly alters the compound's energetic properties .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2,3-Dimethyl-3-heptanol can be inferred from the reactions of related molecules. For instance, the Diels-Alder regioselectivity of 2,3-dimethylidene-7-oxabicyclo[2.2.1]heptanes is controlled by remote substituents, indicating that the placement of methyl groups can influence the outcome of cycloaddition reactions . Additionally, the anionic polymerization of 2-[(N,N-dialkylamino)dimethylsilyl]-1,3-butadiene derivatives suggests that functional groups adjacent to the main carbon chain can lead to living polymerization or side reactions depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of branched chain saturated alcohols are determined by their molecular structure. The toxicologic and dermatologic review of 2,6-dimethyl-4-heptanol and 2,6-dimethyl-2-heptanol provides insights into the safety and potential health effects of these compounds when used as fragrance ingredients . The thermal stability of chemiluminescent substrates like 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes also reflects the influence of molecular structure on the physical properties of these molecules .

Aplicaciones Científicas De Investigación

Infrared Spectroscopy Studies

2,3-Dimethyl-3-heptanol has been studied through infrared spectroscopy. Research has focused on the effect of branching and steric hindrance on the aggregation of molecules like heptanol. This has implications for understanding hydrogen bonding networks and vibrational modes in molecules, as examined in a study on heptanol isomers (Serra et al., 2017).

Role in Fragrance Industry

2,3-Dimethyl-3-heptanol, as part of the branched chain saturated alcohols, has been reviewed for its use as a fragrance ingredient. These reviews provide detailed summaries of toxicology and dermatology related to fragrance ingredients (Mcginty et al., 2010).

Calorimetric and FTIR Studies

Calorimetric and FTIR studies of aliphatic alcohols, including 2,3-Dimethyl-3-heptanol, have been conducted to understand the heat capacities and hydrogen bonding in these compounds. These studies are crucial for elucidating the phase behavior and thermal properties of such alcohols (Serra et al., 2018).

Degradation by Sphingomonas TTNP3

The degradation of certain nonylphenol isomers, including those derived from 2,3-Dimethyl-3-heptanol, by the bacterium Sphingomonas TTNP3 has been researched. This is significant for understanding the environmental fate and biodegradation of these compounds (Corvini et al., 2004).

Sensory Properties in Food Chemistry

Research has been conducted on the sensory properties of compounds derived from 2,3-Dimethyl-3-heptanol in food chemistry. This includes studying the odor thresholds and qualities of stereoisomers, which is vital for the food and beverage industry (Riegel et al., 2022).

Hydroamination Studies

Studies on the hydroamination of alcohols, including 2,3-Dimethyl-3-heptanol, using different catalysts have been performed. This research is essential for understanding the mechanisms of chemical synthesis and reaction pathways (Kliger et al., 1990).

Safety and Hazards

Propiedades

IUPAC Name |

2,3-dimethylheptan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-9(4,10)8(2)3/h8,10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEGVNXCNNWVPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941319 | |

| Record name | 2,3-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-3-heptanol | |

CAS RN |

19549-71-4 | |

| Record name | 2,3-Dimethyl-3-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-3-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylheptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)

![3-Methylbenzo[f]quinolin-1-ol](/img/structure/B99112.png)